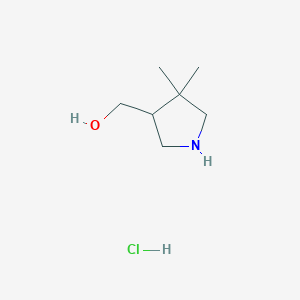

Chlorhydrate de (4,4-diméthylpyrrolidin-3-yl)méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrolidinyl and pyridinyl compounds involves various strategies, including the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol under mild conditions to afford corresponding 5-methoxy or 5,5-dimethoxy derivatives (Bellesia et al., 2001). Similarly, the conjugate addition of primary amines to difunctionalized O-methyl allyl ether yields a new family of 3,4-cis-disubstituted pyrrolidin-2-ones, demonstrating the versatility of methanol as a solvent in these synthetic processes (Arfaoui et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies of related compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, reveal detailed insights into the molecular conformation, exhibiting that the piperidine ring adopts a chair conformation with distorted tetrahedral geometry around the sulfur atom. This structure is indicative of the complex inter- and intramolecular hydrogen bonding patterns that can exist within similar compounds (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidinyl methanol derivatives can be diverse, with their ability to undergo various reactions such as the Michael addition of malonate esters to nitroolefins being catalyzed by diaryl-2-pyrrolidinemethanols. These reactions highlight the compounds' roles as efficient bifunctional organocatalysts, offering pathways to synthesize products in good to high yields with significant enantiomeric excess (Lattanzi, 2006).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and molecular conformation, have been elucidated through X-ray crystallography. The crystallographic analysis of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, for instance, reveals a monoclinic crystal class with the piperidine ring in a chair conformation, providing insights into the solid-state characteristics that influence the compound's behavior and reactivity (Girish et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity and catalytic capabilities, are crucial for understanding the utility of these compounds. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for acylation of inert alcohols, illustrating the chemical versatility and potential applicability of similar compounds in synthetic organic chemistry (Liu et al., 2014).

Applications De Recherche Scientifique

- Inhibiteurs de LSD1: Dans le cadre des efforts de développement d'inhibiteurs réversibles de LSD1 (lysine-spécifique déméthylase 1), des dérivés de ce composé ont été étudiés. Par exemple, les dérivés de 4-(pyrrolidin-3-yl)benzonitrile ont démontré une activité prometteuse en tant que scaffold-hops de l'inhibiteur GSK-690 décrit dans la littérature .

Synthèse organique et chimie médicinale

Propriétés

IUPAC Name |

(4,4-dimethylpyrrolidin-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5-8-3-6(7)4-9;/h6,8-9H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHXMFIXBBNLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1CO)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2375262-34-1 |

Source

|

| Record name | (4,4-dimethylpyrrolidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2486672.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)

![ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2486680.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)